molecular formula C11H12FNO3 B11884974 Methyl 4-amino-6-fluorochroman-2-carboxylate

Methyl 4-amino-6-fluorochroman-2-carboxylate

Cat. No.: B11884974
M. Wt: 225.22 g/mol
InChI Key: GKJNKHRZXFQWAP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-fluorochroman-2-carboxylate is a chemical compound with the molecular formula C11H10FNO3 It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as an amino group, a fluorine atom, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-fluorochroman-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the chroman ring system.

    Amination: Introduction of the amino group at the 4-position of the chroman ring.

    Esterification: Formation of the carboxylate ester group at the 2-position.

The reaction conditions for these steps may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, fluorination can be achieved using fluorinating agents such as Selectfluor, while amination may require the use of amine sources and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-fluorochroman-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxylate ester to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 4-amino-6-fluorochroman-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-fluorochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylate groups may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Methyl 4-amino-6-fluorochroman-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-fluorochroman-2-carboxylate: Lacks the amino group at the 4-position.

    Methyl 4-aminochroman-2-carboxylate: Lacks the fluorine atom at the 6-position.

    Methyl 4-amino-6-chlorochroman-2-carboxylate: Contains a chlorine atom instead of fluorine.

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

Biological Activity

Methyl 4-amino-6-fluorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article reviews the biological activities associated with this compound, focusing on its interactions with various biological targets, pharmacokinetic properties, and potential therapeutic applications.

Structural Characteristics

This compound features a chroman backbone with an amino group and a fluorine atom, which contribute to its reactivity and biological activity. The molecular formula is C11H10FNO2C_{11}H_{10}FNO_2 and it has a molecular weight of approximately 215.20 g/mol. The presence of the amino group enhances its potential for interactions with biological systems, making it a valuable compound for further research.

Interaction with Biological Targets

Research indicates that this compound interacts selectively with specific enzymes, particularly esterases. This interaction is critical for understanding its pharmacokinetics and therapeutic potential. The compound's ability to influence cellular processes has been demonstrated in various studies, highlighting its role in:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in diseases where these pathways are dysregulated.
  • Cellular Signaling : The compound appears to modulate signaling pathways that are crucial for cell proliferation and differentiation.

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including:

  • High Gastrointestinal Absorption : Studies suggest that this compound is well absorbed when administered orally.
  • Blood-Brain Barrier Permeability : Its structure allows it to cross the blood-brain barrier, indicating potential central nervous system effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is provided:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-fluorochroman-2-carboxylateContains fluorine but lacks amino groupExhibits different biological activity due to absence of amino group
Methyl 6-chlorochroman-2-carboxylateContains chlorine instead of fluorineDifferent reactivity profiles due to halogen substitution
Methyl chroman-2-carboxylateLacks halogen substitutionSimpler derivative without halogen effects
Methyl 7-chlorochroman-3-carboxylateChlorine at position sevenPositional isomer affecting biological interactions

This table illustrates how this compound stands out due to its specific functional groups and their influence on chemical reactivity and biological properties.

Case Studies and Research Findings

  • Inhibition Studies : A study published in Molecules demonstrated that this compound effectively inhibited certain enzymes at low concentrations, suggesting its potential as a lead compound for drug development targeting metabolic diseases .
  • CNS Activity : Research conducted on the pharmacokinetics of this compound showed significant central nervous system penetration, which could be beneficial for developing treatments for neurological disorders .
  • Optical Purity in Drug Synthesis : The compound has been utilized in synthesizing optically pure products through enzymatic resolution, indicating its importance as a chiral building block in medicinal chemistry .

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 4-amino-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H12FNO3/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,8,10H,5,13H2,1H3

InChI Key

GKJNKHRZXFQWAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C2=C(O1)C=CC(=C2)F)N

Origin of Product

United States

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